3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate is efficiently achieved through the triflic acid-mediated Prins cyclization of homopropargylic alcohols with aldehydes. This method affords the compound highly regioselectively, laying the groundwork for its application in various C–C coupling reactions such as Suzuki, Heck, Stille, and Sonogashira coupling, transforming the dihydropyran into different 4-alkyl and aryl substituted products (Saikia, Ghosh, & Kautarya, 2016).
Molecular Structure Analysis
The structure of related compounds has been extensively studied, revealing detailed insights into molecular conformations and interactions. For example, compounds with closely related structures demonstrate various types of hydrogen bonding and molecular conformations, contributing to their stability and reactivity. Such detailed structural analyses are crucial for understanding the reactivity and properties of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate derivatives (Sagar et al., 2017).
Chemical Reactions and Properties
This compound is known for its role in facilitating various chemical reactions. It has been used as a precursor in the regio- and diastereoselective synthesis of dihydropyrans and pyranopyrans via oxonium-ene reaction of β-allenols and aldehydes, demonstrating its versatility in synthesizing complex heterocyclic structures (Devi, Sultana, Borah, & Saikia, 2018).
Scientific Research Applications
Synthesis of Substituted Dihydropyrans : It is used in the Prins cyclization of homopropargylic alcohols with aldehydes to afford 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates. These compounds are then transformed into different 4-alkyl and aryl substituted products using Suzuki, Heck, Stille, and Sonogashira coupling reactions (Saikia et al., 2016).
Total Asymmetric Synthesis of Natural Products : For example, the synthesis of natural product (+)-civet using trimethylsilyl trifluoromethanesulfonate (TMSOTf) for Prins cyclization of acrylyl enol ethers to 5,6-dihydro-2H-pyran-2-acetates (Sultana et al., 2013).
Oxonium-Ene Reaction : Bismuth trifluoromethanesulfonate is used for preparing dihydropyrans from β-allenols and aldehydes via oxonium-ene reaction, showing high regioselectivity (Devi et al., 2018).
Tetrahydropyranylation of Alcohols and Phenols : Using titanium(IV) salophen trifluoromethanesulfonate as a catalyst, it enables selective tetrahydropyranylation of alcohols and phenols with 3,4-dihydro-2H-pyran (Yadegari & Moghadam, 2016).
Catalysis in Alcohol and Phenol Protection : As part of a catalyst, it's used in the trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS) and their tetrahydropyranylation with 3,4-dihydro-2H-pyran (Zadehahmadi et al., 2015).
Synthesis of Push-Pull Alkenes : This compound is synthesized as part of new push-pull alkenes, such as β-ethoxy vinyl trifluoromethyl sulfone (Shizheng et al., 1998).
Synthesis of Dibenzo[b,d]pyran Derivatives : Used in the synthesis of dibenzo[b,d]pyran derivatives via a domino Pechmann–dehydration reaction (Chen et al., 2012).
Ring Opening of Oxiranes : Promotes ring opening reactions of oxirane derivatives, with the reaction course highly affected by the structures and substitution pattern of the substrates (Murata et al., 1982).
Safety And Hazards
properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h1H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCAHEXKUMUTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463409 | |
Record name | 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
CAS RN |
188975-30-6 | |
Record name | 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 188975-30-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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